3-Phenylpyridine-2-carbonitrile

Description

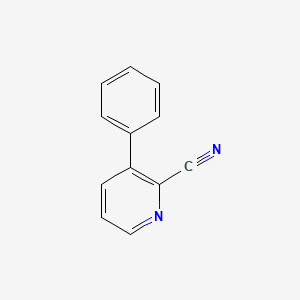

3-Phenylpyridine-2-carbonitrile (CAS: 39065-43-5) is a pyridine derivative featuring a phenyl group at the 3-position and a carbonitrile group at the 2-position of the pyridine ring. Its molecular formula is C₁₂H₈N₂, with a molecular weight of 180.21 g/mol. This compound is widely used as an intermediate in synthesizing heterocyclic compounds, particularly in pharmaceutical and agrochemical research . Its structure allows for diverse functionalization, making it a versatile building block in organic synthesis.

Properties

IUPAC Name |

3-phenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-12-11(7-4-8-14-12)10-5-2-1-3-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNUPFREOOEHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540095 | |

| Record name | 3-Phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-43-5 | |

| Record name | 3-Phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Phenylpyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate carbonitrile precursors. Various methodologies have been reported, including one-pot reactions and multi-step synthetic routes that yield high purity and yield of the desired compound. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Biological Activities

This compound exhibits a range of biological activities, particularly in the field of oncology. Recent studies have highlighted its cytotoxic effects against various cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The following table summarizes the cytotoxicity results:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HepG2 | < 50 | High |

| This compound | DU145 | < 75 | Moderate |

| This compound | MDA-MB-231 | < 100 | Moderate |

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanisms underlying the biological activity of this compound include:

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases.

- Inhibition of Cell Proliferation : It has been observed to inhibit cell cycle progression, particularly at the G1/S transition, thereby reducing cellular proliferation rates.

- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly affect biological activity. For instance:

- Electron-Withdrawing Groups : The introduction of nitro or halogen substituents enhances cytotoxicity by increasing electron deficiency, which improves interactions with cellular targets.

- Hydrophilic Substituents : Compounds with methoxy groups on the phenyl ring showed improved activity due to increased solubility and interaction with biological membranes.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

-

Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent.

"The compound exhibited potent cytotoxicity against HepG2 cells with an IC50 value below 50 µM, indicating strong selective toxicity towards cancerous cells" .

- Prostate Cancer Model : In vivo studies using DU145 xenograft models showed that administration of the compound led to tumor regression and improved survival rates in treated animals compared to controls.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-Phenylpyridine-2-carbonitrile with structurally related compounds, highlighting substituents, molecular properties, and applications:

Physicochemical and Structural Insights

- Electron-Withdrawing Groups : Compounds with Cl or CF₃ substituents (e.g., 3-Trifluoromethyl-2-pyridinecarbonitrile) exhibit enhanced electrophilic reactivity, making them suitable for nucleophilic substitution reactions .

- Pharmacological Relevance : Derivatives like 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile are intermediates in antihistamines (e.g., Loratadine), highlighting their medicinal chemistry applications .

Key Research Findings

- Aromaticity and Reactivity : The pyridine ring in this compound retains high aromaticity despite substituent interactions, as evidenced by bond length analysis in related compounds .

- Synthetic Flexibility: The carbonitrile group at C2 allows regioselective functionalization, enabling the synthesis of diverse heterocycles (e.g., quinolines, pyrazoles) .

- Crystallographic Data : Structural studies using SHELX software (e.g., SHELXL for refinement) confirm the planar geometry and substituent effects in derivatives like 2-Chloro-6-phenylpyridine-3-carbonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.